6-(Hydroxymethyl)nicotinic acid

Descripción general

Descripción

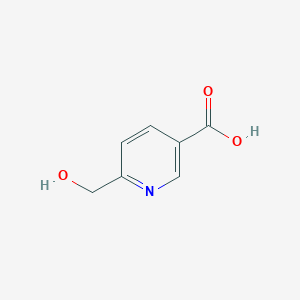

6-(Hydroxymethyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a hydroxymethyl group attached to the sixth position of the nicotinic acid ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)nicotinic acid typically involves the hydroxymethylation of nicotinic acid. One common method includes the use of formaldehyde and a base to introduce the hydroxymethyl group. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound can be achieved through biocatalytic processes. For instance, the use of nicotinic acid dehydrogenase from specific bacterial strains like Pseudomonas poae has been shown to efficiently convert nicotinic acid to this compound . This method is advantageous due to its high yield and environmentally friendly nature.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group in 6-(hydroxymethyl)nicotinic acid derivatives undergoes oxidation to form a formyl group, enabling further functionalization.

Table 1: Oxidation of Methyl 6-(Hydroxymethyl)nicotinate to Methyl 6-Formylnicotinate

Key observations :

-

MnO₂ oxidation achieves high yields (97%) under mild conditions, with purification via silica gel chromatography (PE/EtOAc = 5:1) .

-

Dess-Martin periodinane offers comparable efficiency (85–86%) without requiring inert atmospheres .

-

Swern oxidation provides moderate yields (71.4%) but requires cryogenic conditions and careful quenching with NaHCO₃ .

Hydrolysis of the Methyl Ester

The methyl ester of this compound undergoes saponification to yield the free carboxylic acid.

Reaction Conditions:

-

Reagents : 1.0 N NaOH in methanol

-

Temperature : 80°C

-

Time : 1 hour

-

Workup : Neutralization with HCl to pH 7, followed by concentration and filtration .

Product : this compound (ESI-MS: m/z 154 [M+H]⁺) .

Stability and Side Reactions

The compound’s hydroxymethyl group is susceptible to overoxidation. For example, prolonged exposure to MnO₂ may lead to further oxidation of the formyl group to a carboxylic acid, though this is not observed under controlled conditions (4-hour reaction time) .

Table 2: Advantages and Limitations of Oxidants

| Oxidant | Advantages | Limitations |

|---|---|---|

| MnO₂ | High yield, mild conditions | Requires stoichiometric excess |

| Dess-Martin periodinane | Fast, no byproducts | Expensive, moisture-sensitive |

| Swern reagent | Selective for primary alcohols | Low temperature, toxic reagents |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(Hydroxymethyl)nicotinic acid has been investigated for its therapeutic potential. Notably, derivatives of this compound have shown promise in treating infections, particularly in the bile duct and intestinal tract. The N-hydroxymethyl amide form of nicotinic acid was highlighted for its curative effects against such infections, suggesting that this compound could serve as a valuable intermediate in developing new antimicrobial agents .

Table 1: Therapeutic Applications of this compound

Biocatalysis

Recent studies have explored the use of biocatalytic processes to synthesize this compound from simpler substrates. For instance, a novel one-pot biocatalytic method using recombinant proteins has been developed to produce this compound efficiently. The process involves the oxidation of nicotinic acid by specific bacterial strains, showcasing the compound's role as an intermediate in complex biochemical pathways .

Table 2: Biocatalytic Synthesis Pathways

| Substrate | Biocatalyst Used | Yield (%) | References |

|---|---|---|---|

| Nicotinic Acid | Pseudomonas fluorescens | High | |

| 2,6-Lutidine | E. coli RARE | Moderate |

Electrochemical Sensing

Another significant application of this compound is in the field of electrochemical sensors. Recent advancements have demonstrated that modified sensors using this compound can detect low concentrations of various analytes, including caffeine. The incorporation of this compound into sensor designs enhances sensitivity and selectivity, making it a promising candidate for environmental and health monitoring applications .

Table 3: Electrochemical Sensor Applications

Mecanismo De Acción

The mechanism of action of 6-(Hydroxymethyl)nicotinic acid involves its interaction with specific enzymes and receptors in the body. It is believed to influence metabolic pathways by acting as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular respiration and energy production . The hydroxymethyl group may also play a role in modulating the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Nicotinic acid:

6-Methyl nicotinic acid: Similar in structure but with a methyl group instead of a hydroxymethyl group.

Methyl nicotinate: The methyl ester of nicotinic acid, used in topical formulations for its vasodilatory effects.

Uniqueness

6-(Hydroxymethyl)nicotinic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with enzymes and receptors, making it a valuable compound in various research and industrial applications.

Actividad Biológica

6-(Hydroxymethyl)nicotinic acid, a derivative of nicotinic acid (vitamin B3), is characterized by a hydroxymethyl group at the sixth position of its pyridine ring. This modification enhances its reactivity and potential biological activity compared to its parent compound. The molecular formula of this compound is C₈H₉NO₃, with a molecular weight of approximately 167.16 g/mol. This article reviews the biological activities associated with this compound, focusing on its neuropharmacological properties, interactions with neurotransmitter systems, and potential therapeutic applications.

Neuropharmacology

Research indicates that this compound functions as a metabolite in various organisms, including Arabidopsis thaliana and Caenorhabditis elegans . These studies suggest that it may play a role in physiological processes such as energy metabolism and cell signaling due to its structural similarity to nicotinic acid, which is a precursor to nicotinamide adenine dinucleotide (NAD+) .

Key Findings:

- Interaction with Receptors: The compound is believed to interact with nicotinic acetylcholine receptors, influencing synaptic transmission and neuronal health .

- Potential Neuroprotective Effects: Preliminary studies suggest that it may exhibit neuroprotective properties, although specific mechanisms are still under investigation .

Antimicrobial and Anti-inflammatory Properties

This compound has been studied for its potential antimicrobial and anti-inflammatory effects. The mechanisms through which these effects are exerted involve modulation of inflammatory pathways and interaction with specific molecular targets .

Mechanisms of Action:

- Inflammatory Pathways: The compound may modulate the release of prostaglandins and other signaling molecules involved in inflammation .

- Antimicrobial Activity: Its efficacy against various pathogens is being explored, indicating potential applications in treating infections .

Structure-Activity Relationship

The structural modification of this compound compared to nicotinic acid enhances its solubility and biological activity. This unique feature allows for targeted modifications that could lead to improved pharmacological profiles.

| Compound Name | Structure | Key Features |

|---|---|---|

| Nicotinic Acid | C₆H₅NO₂ | Parent compound; involved in metabolism |

| 6-Methylnicotinic Acid | C₇H₉NO₂ | Exhibits neuroprotective properties |

| This compound | C₈H₉NO₃ | Enhanced solubility; potential therapeutic effects |

Case Studies

Several studies have focused on the biological activities of this compound:

- Neuropharmacological Study: A study conducted on C. elegans indicated that this compound influences neuronal signaling pathways, enhancing synaptic transmission efficiency.

- Anti-inflammatory Research: In vitro studies demonstrated that the compound reduces pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

6-(hydroxymethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDYJONTIWRYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563367 | |

| Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775545-30-7 | |

| Record name | 6-(Hydroxymethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.